

An In-depth Technical Guide to Longestin (KS-505a): Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Longestin	
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Abstract

Longestin, also known as KS-505a, is a complex meroterpenoid natural product isolated from Streptomyces argenteolus. It has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), a key enzyme in cellular signal transduction. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Longestin** (KS-505a). Detailed experimental methodologies for assessing its inhibitory action are also presented, alongside visualizations of the pertinent signaling pathways, to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Longestin (KS-505a) is a large and structurally complex molecule with the chemical formula $C_{61}H_{88}O_{17}$.[1] Its intricate architecture features a unique octacyclic terpene skeleton. The IUPAC name for **Longestin** is 2-((6-carboxy-4,5-dihydroxy-3-methoxytetrahydro-2H-pyran-2-yl)oxy)-14-hydroxy-8a,10a-bis(hydroxymethyl)-14-(3-methoxy-3-oxopropyl)-1,4,4a,6,6a,17b,19b,21b-octamethyl-16-oxo-

2,3,4,4a,4b,5,6,6a,6b,7,8,8a,8b,9,10,10a,14,16,17,17a,17b,18,19,19a,19b,20,21,21a,21b,22,23,23a-dotriacontahydro-1H-benzo[2][3]piceno[3,4-a]furo[3,4-j]xanthene-1-carboxylic acid.[1]

Table 1: Physicochemical Properties of Longestin (KS-505a)



Property	Value	Reference
CAS Number	131774-53-3	[1]
Molecular Formula	C61H88O17	[1]
Molecular Weight	1093.35 g/mol	[1]
Appearance	White powder	-
Solubility	Soluble in DMSO and methanol	-

Biological Activity and Mechanism of Action

Longestin (KS-505a) is a potent inhibitor of brain calcium- and calmodulin-dependent cyclic nucleotide phosphodiesterase (CaM-PDE), which belongs to the PDE1 family of phosphodiesterases.[4] This enzyme is responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, **Longestin** (KS-505a) leads to an accumulation of intracellular cAMP and cGMP, thereby modulating various downstream signaling pathways.

Kinetic studies have revealed that **Longestin** (KS-505a) acts as a competitive inhibitor with respect to the Ca²⁺/Calmodulin complex.[5] It exhibits significant selectivity for different isoforms of CaM-PDE.

Table 2: Inhibitory Activity of Longestin (KS-505a) against CaM-PDE Isoforms

Enzyme Source	Isoform	Substrate	IC50 (μM)	Reference
Bovine Brain	61 kDa	cAMP	0.17	[5]
Bovine Heart	59 kDa	cAMP	13	[5]

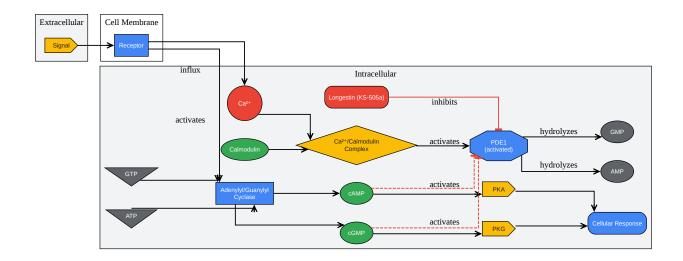
The significant difference in IC₅₀ values highlights **Longestin**'s selectivity for the 61 kDa isoform, which is predominantly found in the brain, over the 59 kDa isoform from the heart.

Signaling Pathway

The inhibitory action of **Longestin** (KS-505a) on PDE1 has a direct impact on cyclic nucleotide signaling. An increase in intracellular Ca²⁺ levels leads to the formation of the Ca²⁺/Calmodulin



complex, which in turn activates PDE1. Activated PDE1 hydrolyzes cAMP and cGMP to AMP and GMP, respectively. By inhibiting PDE1, **Longestin** (KS-505a) prevents this hydrolysis, resulting in elevated levels of cAMP and cGMP. These cyclic nucleotides then activate their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to the phosphorylation of various substrate proteins and subsequent cellular responses.



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Caption: Signaling pathway of **Longestin** (KS-505a) mediated PDE1 inhibition.

Experimental Protocols

The following section outlines a representative methodology for determining the in vitro inhibitory activity of **Longestin** (KS-505a) against calmodulin-dependent phosphodiesterase (PDE1).



PDE1 Inhibition Assay

This assay measures the ability of **Longestin** (KS-505a) to inhibit the hydrolysis of cAMP or cGMP by purified PDE1 enzyme.

Materials:

- Purified bovine brain calmodulin-dependent phosphodiesterase (PDE1)
- Calmodulin
- Calcium Chloride (CaCl₂)
- EGTA
- Tris-HCl buffer
- Magnesium Chloride (MgCl₂)
- Cyclic AMP (cAMP) or Cyclic GMP (cGMP)
- Snake venom nucleotidase (Crotalus atrox)
- Inorganic phosphate colorimetric assay reagents
- Longestin (KS-505a) dissolved in DMSO
- 96-well microplates
- Microplate reader

Procedure:

- Preparation of Assay Buffer: Prepare a Tris-HCl buffer (e.g., 40 mM, pH 8.0) containing MgCl₂ (e.g., 10 mM).
- Enzyme Activation: Pre-incubate the PDE1 enzyme with calmodulin and CaCl₂ in the assay buffer to allow for the formation of the active enzyme complex. A control reaction should be prepared without CaCl₂ and with EGTA to measure basal activity.

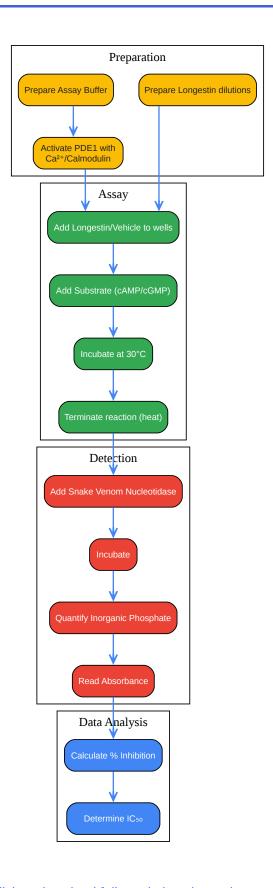






- Inhibitor Addition: Add varying concentrations of Longestin (KS-505a) or vehicle (DMSO) to the wells of a 96-well plate.
- Reaction Initiation: Initiate the phosphodiesterase reaction by adding the substrate (cAMP or cGMP) to each well.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20 minutes), ensuring the reaction proceeds within the linear range.
- Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1 minute).
- Conversion to Inorganic Phosphate: Add snake venom nucleotidase to the reaction mixture and incubate to convert the resulting AMP or GMP to adenosine or guanosine and inorganic phosphate (Pi).
- Quantification of Phosphate: Quantify the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay). Measure the absorbance using a microplate reader.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Longestin (KS-505a) relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.





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Caption: Workflow for the in vitro PDE1 inhibition assay.



Conclusion

Longestin (KS-505a) is a remarkable natural product with a highly complex chemical structure and potent, selective inhibitory activity against the 61 kDa isoform of calmodulin-dependent phosphodiesterase. Its ability to modulate cyclic nucleotide signaling pathways makes it a valuable tool for studying the roles of PDE1 in various physiological and pathological processes. The detailed information and protocols provided in this guide are intended to support further investigation into the therapeutic potential of **Longestin** (KS-505a) and its analogs in areas such as neuroscience and other fields where PDE1 modulation is a target of interest.

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